molecular formula C6H12ClN B6249904 2,2-dimethylbut-3-yn-1-amine hydrochloride CAS No. 2413869-01-7

2,2-dimethylbut-3-yn-1-amine hydrochloride

Cat. No.: B6249904
CAS No.: 2413869-01-7
M. Wt: 133.6
InChI Key:
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Description

2,2-Dimethylbut-3-yn-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN It is a derivative of butyne, featuring a terminal amine group and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylbut-3-yn-1-amine hydrochloride typically involves the alkylation of propargylamine with tert-butyl chloride. The reaction proceeds under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This could involve continuous flow reactors to maintain consistent reaction conditions and minimize side reactions. The final product is usually purified through recrystallization or distillation to obtain the hydrochloride salt in a pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: Reduction of the triple bond can yield saturated or partially saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2,2-Dimethylbut-3-yn-1-amine hydrochloride is utilized in various scientific research domains:

    Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which 2,2-dimethylbut-3-yn-1-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages, which are useful in bioconjugation and drug development.

Comparison with Similar Compounds

    2,2-Dimethylbut-3-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2,2-Dimethylbut-3-yn-1-amine: The free base form without the hydrochloride salt.

    But-3-yn-1-amine: Lacks the dimethyl substitution, offering different reactivity and properties.

Uniqueness: 2,2-Dimethylbut-3-yn-1-amine hydrochloride is unique due to its combination of an alkyne and a tertiary amine, providing distinct reactivity and potential for diverse applications. The hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2413869-01-7

Molecular Formula

C6H12ClN

Molecular Weight

133.6

Purity

95

Origin of Product

United States

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